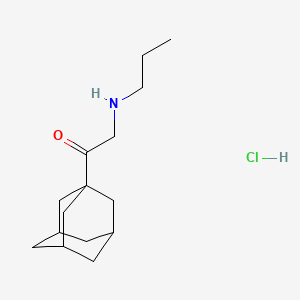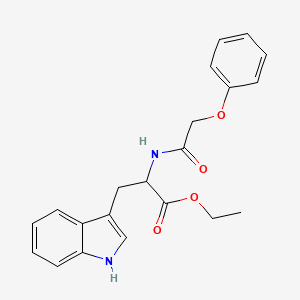
ethyl N-(phenoxyacetyl)tryptophanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(phenoxyacetyl)tryptophanate, also known as EPT or N-PAT, is a synthetic compound that has gained attention due to its potential use in scientific research. EPT is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter regulation. EPT has been studied for its potential as a tool compound in neuroscience research, particularly in the study of the serotonergic system.
作用机制
Ethyl N-(phenoxyacetyl)tryptophanate acts as an agonist at the 5-HT1A receptor, meaning that it binds to and activates this receptor. This activation leads to a downstream signaling cascade that ultimately results in the physiological effects associated with the receptor.
Biochemical and Physiological Effects:
The activation of the 5-HT1A receptor by ethyl N-(phenoxyacetyl)tryptophanate has been shown to have a wide range of physiological effects. These effects include the regulation of mood, anxiety, and pain perception. Additionally, ethyl N-(phenoxyacetyl)tryptophanate has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using ethyl N-(phenoxyacetyl)tryptophanate in lab experiments is its selectivity for the 5-HT1A receptor. This selectivity allows researchers to study the effects of this receptor specifically, without the confounding effects of other receptors. Additionally, ethyl N-(phenoxyacetyl)tryptophanate is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using ethyl N-(phenoxyacetyl)tryptophanate in lab experiments is its potential for off-target effects. While ethyl N-(phenoxyacetyl)tryptophanate is selective for the 5-HT1A receptor, it may still have some off-target effects that could confound the results of experiments. Additionally, ethyl N-(phenoxyacetyl)tryptophanate may have different effects in vivo compared to in vitro, making it important to validate results in animal models.
未来方向
There are several potential future directions for research on ethyl N-(phenoxyacetyl)tryptophanate. One area of interest is the development of more selective agonists for the 5-HT1A receptor. Additionally, researchers may investigate the potential use of ethyl N-(phenoxyacetyl)tryptophanate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, further studies may be conducted to better understand the mechanisms underlying the effects of ethyl N-(phenoxyacetyl)tryptophanate on mood, anxiety, and pain perception.
In conclusion, ethyl N-(phenoxyacetyl)tryptophanate is a synthetic compound that has gained attention for its potential use as a tool compound in neuroscience research. ethyl N-(phenoxyacetyl)tryptophanate acts as an agonist at the 5-HT1A receptor, leading to a wide range of physiological effects. While ethyl N-(phenoxyacetyl)tryptophanate has several advantages for lab experiments, it is important to consider its potential limitations and validate results in animal models. There are several potential future directions for research on ethyl N-(phenoxyacetyl)tryptophanate, including the development of more selective agonists and investigation of its potential use in the treatment of neurodegenerative diseases.
合成方法
Ethyl N-(phenoxyacetyl)tryptophanate is synthesized through a multistep process that involves the reaction of tryptophan with phenoxyacetyl chloride and triethylamine. The resulting compound is then esterified with ethanol to yield ethyl N-(phenoxyacetyl)tryptophanate. The synthesis of ethyl N-(phenoxyacetyl)tryptophanate is relatively straightforward and can be accomplished using standard laboratory techniques.
科学研究应用
Ethyl N-(phenoxyacetyl)tryptophanate has been studied for its potential use as a tool compound in neuroscience research. Specifically, ethyl N-(phenoxyacetyl)tryptophanate has been used to selectively activate the 5-HT1A receptor, a subtype of the serotonin receptor. This receptor is involved in a wide range of physiological processes, including mood regulation, anxiety, and pain perception. By selectively activating this receptor, researchers can study its effects on these processes and gain insight into the underlying mechanisms.
属性
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-[(2-phenoxyacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-26-21(25)19(12-15-13-22-18-11-7-6-10-17(15)18)23-20(24)14-27-16-8-4-3-5-9-16/h3-11,13,19,22H,2,12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXFFMHIJWGAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(phenoxyacetyl)tryptophanate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090678.png)
![2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B5090684.png)
![ethyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5090688.png)
![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5090692.png)

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
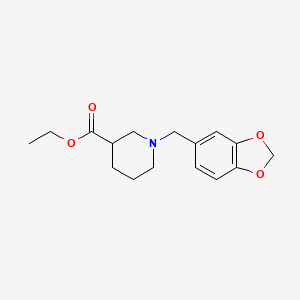
![1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)
![ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5090735.png)
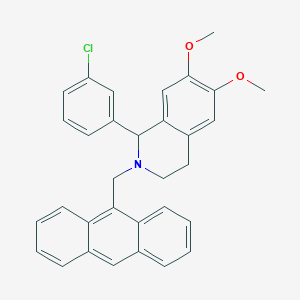
![5-[(2-methoxyphenoxy)methyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5090765.png)
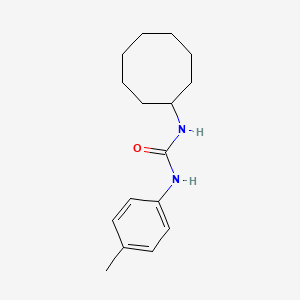
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090788.png)
